molecular formula C17H21F3N2O2S B2602172 2-(cyclopentylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)acetamide CAS No. 1286706-49-7

2-(cyclopentylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)acetamide

Cat. No.: B2602172
CAS No.: 1286706-49-7
M. Wt: 374.42
InChI Key: PQWUPBFUCZVLIT-UHFFFAOYSA-N
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Description

2-(Cyclopentylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)acetamide is a synthetic, fluorinated organic compound supplied for research and development purposes. This chemical features a carbamoyl-methylphenyl acetamide core, a cyclopentylsulfanyl moiety, and a 2,2,2-trifluoroethyl group. The presence of the trifluoroethyl group is of significant interest in medicinal chemistry, as fluorine atoms and fluorinated groups are known to enhance the properties of drug molecules by improving their metabolic stability, cell membrane permeability, and overall bioavailability . Compounds with similar structures, such as those featuring a sulfonamido-phenyl group linked to a trifluoroethylacetamide, are often utilized in pharmaceutical research, suggesting this compound may serve as a valuable intermediate or building block in the discovery of new therapeutic agents . Its molecular structure indicates potential for application in the development of central nervous system drugs, antiviral agents, or anti-inflammatory drugs, which are common targets for fluorinated compounds . This product is intended for research and further manufacturing applications only and is not certified for human or veterinary use.

Properties

IUPAC Name

2-[4-[(2-cyclopentylsulfanylacetyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O2S/c18-17(19,20)11-21-15(23)9-12-5-7-13(8-6-12)22-16(24)10-25-14-3-1-2-4-14/h5-8,14H,1-4,9-11H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWUPBFUCZVLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of the cyclopentylsulfanyl group and the trifluoroethylcarbamoyl moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or tool for studying biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms.

    Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications. It could serve as a lead compound for the development of new drugs.

    Industry: The compound’s unique properties may make it useful in various industrial applications, such as materials science or chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)acetamide involves its interactions with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound
  • Key Groups: Cyclopentylsulfanyl (hydrophobic), trifluoroethyl carbamoyl (electron-withdrawing, fluorophilic), acetamide (hydrogen-bond donor/acceptor).
  • Synthesis : Likely involves alkylation of a thiol precursor (e.g., cyclopentyl mercaptan) with a chloroacetamide intermediate, followed by carbamoylation of the phenyl ring using 2,2,2-trifluoroethyl isocyanate or similar reagents.
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide
  • Key Groups : Tetrahydrofuran-derived sulfamoyl (hydrogen-bonding), acetamide.
  • Synthesis: Acetylation of a sulfanilyl chloride intermediate with ethanol and triethylamine, yielding a product with a melting point of 174–176°C .
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
  • Key Groups: Aminophenylsulfanyl (hydrophobic/π-π interactions), methoxyphenyl (hydrogen-bond acceptor).
2-Chloro-N-(4-sulfamoyl-phenyl)-acetamide
  • Key Groups : Chloro (electrophilic), sulfamoyl (hydrogen-bonding).
  • Synthesis : Commercial availability suggests straightforward routes, possibly via chloroacetylation of sulfamoyl aniline .

Physicochemical Properties

Compound Melting Point (°C) Solubility Insights Spectral Data (Reference)
Target Compound Not reported Low solubility (cyclopentyl hydrophobicity) Likely $^{1}\text{H-NMR}$ peaks for cyclopentyl (δ 1.5–2.5 ppm)
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide 174–176 Moderate (polar sulfamoyl group) $^{1}\text{H-NMR}$: δ 10.33 (s, NH), 7.75 (s, Ar–H)
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Not reported Moderate (methoxy enhances solubility) Crystal structure confirms planar amide

Biological Activity

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₂F₃N₃OS
  • Molecular Weight : 373.44 g/mol
  • CAS Number : 2409500-39-4

The compound features a cyclopentylsulfanyl group, a trifluoroethyl carbamoyl moiety, and an acetamide structure, which may contribute to its unique biological properties.

Anti-inflammatory Effects

Compounds with acetamide functionalities have been documented for their anti-inflammatory properties. A study comparing various anti-inflammatory agents demonstrated that similar structures could inhibit key inflammatory mediators such as prostaglandins and leukotrienes. The compound's structural analogs have been shown to reduce edema in animal models, indicating a potential for anti-inflammatory applications.

Analgesic Properties

The analgesic effects of compounds with acetamide groups are well-documented. Research has shown that these compounds can modulate pain pathways by inhibiting cyclooxygenase enzymes, which are crucial in pain and inflammation signaling. The specific effects of 2-(cyclopentylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)acetamide on pain models remain to be fully elucidated but warrant further investigation.

Neuroprotective Effects

Emerging evidence suggests that compounds with similar frameworks may exhibit neuroprotective effects, potentially through antioxidant mechanisms or by modulating neuroinflammatory pathways. The presence of the trifluoroethyl group could enhance lipophilicity, allowing better penetration into the central nervous system.

Study 1: In Vivo Anti-inflammatory Activity

A study assessed the anti-inflammatory activity of a structurally related compound in carrageenan-induced paw edema in rats. Results indicated a significant reduction in edema compared to control groups, suggesting that modifications in the acetamide structure can enhance anti-inflammatory efficacy.

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of sulfanyl-containing compounds against Staphylococcus aureus and Escherichia coli. Results showed that these compounds inhibited bacterial growth effectively, supporting the hypothesis that this compound may possess similar properties.

Q & A

Q. What are the recommended synthetic routes for 2-(cyclopentylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)acetamide?

Methodological Answer: A plausible synthesis involves coupling a cyclopentylsulfanyl acetic acid derivative with a 4-aminophenyl intermediate functionalized with a trifluoroethyl carbamoyl group. Key steps include:

  • Thioether formation : Reacting cyclopentanethiol with chloroacetyl chloride under basic conditions.
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the sulfanylacetic acid moiety to the aniline derivative.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization for high-purity yields .
  • Characterization : Confirm via 1^1H/13^{13}C NMR, IR (amide C=O stretch ~1650 cm1^{-1}), and HRMS .

Q. How can the solubility and stability of this compound be experimentally determined for in vitro assays?

Methodological Answer:

  • Solubility : Use the shake-flask method in PBS, DMSO, or ethanol. Measure saturation concentration via HPLC-UV at λ_max (e.g., 254 nm) .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperatures (4–40°C), and light exposure. Monitor degradation products using LC-MS .
  • Storage : Recommend -20°C in anhydrous DMSO, with desiccants to prevent hydrolysis .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult a physician if symptoms persist .
  • Waste Disposal : Incinerate in a certified facility for halogenated waste due to the trifluoroethyl group .

Q. Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • NMR : 1^1H NMR to verify cyclopentyl (δ 1.5–2.5 ppm) and trifluoroethyl (δ 3.5–4.0 ppm) groups. 19^{19}F NMR for CF3_3 (δ -60 to -70 ppm) .
  • IR : Confirm amide I/II bands (~1650 cm1^{-1} and ~1550 cm1^{-1}) and sulfanyl (C-S) stretches (~600–700 cm1^{-1}) .
  • Mass Spectrometry : HRMS to validate molecular ion ([M+H]+^+) and fragment patterns (e.g., cleavage at the acetamide bond) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s conformation?

Methodological Answer:

  • Crystallization : Use slow vapor diffusion (e.g., dichloromethane/hexane) to grow high-quality crystals.
  • Data Collection : Perform at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Analysis : Refine using SHELX to identify intramolecular interactions (e.g., C-H···O hydrogen bonds stabilizing the acetamide moiety) .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G**) .

Q. What strategies can address contradictory bioactivity data across different assay conditions?

Methodological Answer:

  • Replicate Experiments : Use a split-plot design (e.g., randomized blocks for biological replicates) to isolate variability .
  • Dose-Response Curves : Test across a 104^{-4}–109^{-9} M range in multiple cell lines (e.g., HEK293, HepG2).
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Methodological Answer:

  • Substituent Variation : Replace cyclopentyl with cyclohexyl or aryl groups to assess steric effects. Modify the trifluoroethyl group to ethyl or chlorinated analogs .
  • In Silico Modeling : Dock analogs into target proteins (e.g., AutoDock Vina) to predict binding affinities. Validate with MD simulations (GROMACS) .
  • Biological Testing : Prioritize analogs with >50% inhibition in primary screens for secondary assays (e.g., IC50_{50} determination) .

Q. What methodologies assess the environmental fate and ecotoxicity of this compound?

Methodological Answer:

  • Degradation Studies : Expose to UV light (λ = 254 nm) or soil microbiota. Monitor breakdown products via GC-MS .
  • Aquatic Toxicity : Use Daphnia magna (OECD 202) or zebrafish embryos (FET test) to determine LC50_{50}.
  • Bioaccumulation : Measure log P (octanol-water) experimentally or predict via EPI Suite .

Q. How can analytical methods (e.g., HPLC) be validated for quantifying this compound in biological matrices?

Methodological Answer:

  • Column Selection : C18 (5 µm, 150 mm × 4.6 mm) with mobile phase (acetonitrile:water + 0.1% formic acid).
  • Validation Parameters :
    • Linearity : R2^2 > 0.99 over 1–100 µg/mL.
    • LOQ/LOD : Signal-to-noise ratios of 10:1 and 3:1, respectively.
    • Recovery : Spike plasma samples at low/medium/high concentrations; recoveries should be 85–115% .

Q. What mechanistic studies elucidate the compound’s mode of action at the molecular level?

Methodological Answer:

  • Target Identification : Use affinity chromatography (immobilized compound) coupled with LC-MS/MS to pull down binding proteins .
  • Kinetic Studies : Surface plasmon resonance (SPR) to measure association/dissociation rates (kon_{on}, koff_{off}).
  • Pathway Analysis : RNA-seq or phosphoproteomics on treated vs. untreated cells to map signaling perturbations .

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